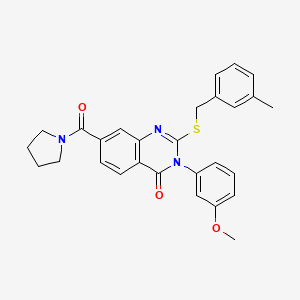
3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one belongs to the quinazolinone family, which is recognized for its diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing on various research findings.
Chemical Structure
The compound features a complex structure that includes:
- A quinazolinone core , which is a well-known pharmacophore in medicinal chemistry.
- Substituents such as methoxyphenyl and methylbenzyl groups, which may influence its biological activity.
- A pyrrolidine moiety that could enhance its pharmacological properties.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds related to the quinazolinone structure have shown:
- Inhibition of cell growth in non-small cell lung cancer (NSCLC) models, with IC50 values indicating potent activity against both sensitive and resistant cell lines .
- Mechanisms of action include binding to the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Antimicrobial Properties
Quinazolinone derivatives have also been evaluated for their antimicrobial activities:
- Some studies report efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the quinazolinone scaffold can enhance antibacterial potency .
- The compound's structure may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit critical enzymatic pathways .
Antioxidant Activity
The antioxidant potential of quinazolinones has been explored through various assays:
- Compounds have demonstrated radical scavenging abilities superior to standard antioxidants like ascorbic acid and Trolox . This property is particularly relevant for mitigating oxidative stress-related diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for assessing the therapeutic viability of any drug candidate:
- Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADMET) characteristics for certain quinazolinone derivatives, indicating potential for oral bioavailability and low clearance rates .
- Toxicological evaluations are critical, as some derivatives may exhibit cytotoxicity at higher concentrations. Careful screening is necessary to balance efficacy with safety .
Case Studies
Several case studies have highlighted the biological activities of quinazolinone derivatives similar to the compound :
- Antiproliferative Effects in NSCLC : A derivative demonstrated significant growth inhibition across various NSCLC cell lines, with a focus on overcoming resistance mechanisms associated with EGFR-TKI therapies .
- Antimicrobial Efficacy : In silico screening led to the identification of a quinazolinone derivative that showed promising antibacterial activity against MRSA strains in mouse models .
- Antioxidant Studies : A series of phenolic derivatives were synthesized and evaluated for their antioxidant capacity, revealing several compounds with superior activity compared to established antioxidants .
Summary Table of Biological Activities
特性
IUPAC Name |
3-(3-methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-19-7-5-8-20(15-19)18-35-28-29-25-16-21(26(32)30-13-3-4-14-30)11-12-24(25)27(33)31(28)22-9-6-10-23(17-22)34-2/h5-12,15-17H,3-4,13-14,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJNQJHCBJZIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C=CC(=C3)C(=O)N4CCCC4)C(=O)N2C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














